molecular formula C19H20O4 B6419032 methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate CAS No. 1031514-47-2

methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate

Cat. No.: B6419032
CAS No.: 1031514-47-2
M. Wt: 312.4 g/mol
InChI Key: RTODORLGTLVDFK-UHFFFAOYSA-N
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Description

Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate is an organic compound that features a benzofuran moiety linked to a benzoate ester

Mechanism of Action

Target of Action

The primary targets of “methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate” are currently unknown. This compound is a derivative of benzofuran , a heterocyclic compound that has been found in various natural products and has exhibited various biological activities . .

Mode of Action

As a benzofuran derivative, it may share some of the biological activities associated with other benzofuran compounds . .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities , suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are not well-studied. The compound’s bioavailability, metabolism, and excretion patterns remain unknown. It’s worth noting that the compound’s solubility and stability, which can influence its pharmacokinetic properties, may vary depending on the environment .

Result of Action

Given the diverse biological activities associated with benzofuran derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzofuran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate is unique due to the combination of the benzofuran and benzoate ester moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C18H17NO2
  • Molecular Weight : 279.33 g/mol
  • CAS Number : Not explicitly listed but related compounds can be found under similar identifiers.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity :
    • Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, benzofuran derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals.
  • Anti-inflammatory Effects :
    • Compounds with benzoate structures are often investigated for their anti-inflammatory properties. Research has demonstrated that certain derivatives can inhibit inflammatory pathways, which may be beneficial for treating conditions like arthritis.
  • Antioxidant Properties :
    • The antioxidant capacity of similar methylated benzoates has been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases.

Research Findings and Case Studies

Several studies highlight the biological activities associated with this compound and its analogs:

StudyFindings
Frontiers in Plant Science (2023)Investigated the biosynthesis of benzoate esters and their roles in plant metabolism. While not directly studying this compound, it provides insights into related compounds' metabolic pathways and potential applications in enhancing plant resilience.
Sigma-Aldrich Chemical DataProvided structural information and potential applications of related compounds, suggesting that derivatives may exhibit significant biological activities including antimicrobial and anti-inflammatory effects.
ResearchGate PublicationDiscussed chemoselective reactions involving methylation processes that could be relevant for synthesizing similar compounds with enhanced biological activity.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
  • Modulation of Gene Expression : Some studies indicate that these compounds can alter the expression of genes related to oxidative stress response and inflammation.

Properties

IUPAC Name

methyl 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-19(2)11-15-5-4-6-16(17(15)23-19)22-12-13-7-9-14(10-8-13)18(20)21-3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTODORLGTLVDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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